4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione
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Overview
Description
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a pyrazolidine ring with ethyl and methyl substituents, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazine with 2,4-pentanedione in the presence of a catalyst such as magnesium acetylacetonate. This reaction is carried out in an aqueous medium, which facilitates the formation of the pyrazolidine ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions.
Major Products Formed
The major products formed from these reactions include various pyrazole and hydrazine derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential as anti-inflammatory and antiviral agents.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, it can interfere with DNA synthesis in cancer cells, thereby exhibiting anticancer properties. The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,4-dimethylpyrazolidine-3,5-dione
- 4-Ethyl-1,3-dimethylpyrazolidine-3,5-dione
- 4-Ethyl-1,4-dimethylpyrazole-3,5-dione
Uniqueness
4-Ethyl-1,4-dimethylpyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its stability and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2O2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethyl-1,4-dimethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(2)5(10)8-9(3)6(7)11/h4H2,1-3H3,(H,8,10) |
InChI Key |
WUNSCXYZNHREPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NN(C1=O)C)C |
Origin of Product |
United States |
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